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molecular formula C33H38N2O5 B8465785 Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No. B8465785
M. Wt: 542.7 g/mol
InChI Key: RWCSKKNSVKJXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04575503

Procedure details

Potassium t-butoxide (1.2 g) was added to a solution of 3-(1-benzyloxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (3.0 g) and t-butyl bromoacetate (2.2 g) in tetrahydrofuran (100 ml) stirring at room temperature under an atmosphere of dry nitrogen. The reaction mixture was stirred for 20 hours at room temperature, then poured into water (250 ml) and extracted with dichloromethane (2×150 ml). The combined dichloromethane solutions were washed with water (100 ml) and dried over magnesium sulfate. Evaporation of the solvent gave 3-(1-benzyloxycarbonyl-3-phenylpropylamino)-1-t-butyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
3-(1-benzyloxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([O:14][C:15]([CH:17]([NH:26][CH:27]1[CH2:33][CH2:32][C:31]2[CH:34]=[CH:35][CH:36]=[CH:37][C:30]=2[NH:29][C:28]1=[O:38])[CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Br[CH2:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42].O>O1CCCC1>[CH2:7]([O:14][C:15]([CH:17]([NH:26][CH:27]1[CH2:33][CH2:32][C:31]2[CH:34]=[CH:35][CH:36]=[CH:37][C:30]=2[N:29]([CH2:40][C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])[C:28]1=[O:38])[CH2:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
3-(1-benzyloxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C(CCC1=CC=CC=C1)NC1C(NC2=C(CC1)C=CC=C2)=O
Name
Quantity
2.2 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature under an atmosphere of dry nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 hours at room temperature
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×150 ml)
WASH
Type
WASH
Details
The combined dichloromethane solutions were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C(CCC1=CC=CC=C1)NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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